![molecular formula C15H22O2 B8154270 [5-(Allyloxy)pentyl]benzyl ether](/img/structure/B8154270.png)
[5-(Allyloxy)pentyl]benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Allyloxy)pentyl]benzyl ether: is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyloxy group attached to a pentyl chain, which is further connected to a benzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Allyloxy)pentyl]benzyl ether typically involves the reaction of benzyl alcohol with 5-(allyloxy)pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Allyloxy)pentyl]benzyl ether can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: The compound can be reduced using hydrogenation catalysts to yield the corresponding saturated ether.
Substitution: The benzyl ether moiety can be cleaved under acidic conditions to produce benzyl alcohol and the corresponding alkyl halide.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for cleavage reactions.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated ethers.
Substitution: Benzyl alcohol, alkyl halides.
Scientific Research Applications
Chemistry: In organic synthesis, [5-(Allyloxy)pentyl]benzyl ether can be used as an intermediate for the preparation of more complex molecules
Biology and Medicine:
Industry: In the materials science field, this compound could be used in the development of novel polymers or as a precursor for surface-active agents.
Mechanism of Action
The mechanism by which [5-(Allyloxy)pentyl]benzyl ether exerts its effects is primarily through its reactivity as an ether. The molecular targets and pathways involved would depend on the specific reactions it undergoes. For example, in oxidation reactions, the allyloxy group may form reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
[5-(Methoxy)pentyl]benzyl ether: Similar structure but with a methoxy group instead of an allyloxy group.
[5-(Butoxy)pentyl]benzyl ether: Contains a butoxy group instead of an allyloxy group.
Uniqueness: The presence of the allyloxy group in [5-(Allyloxy)pentyl]benzyl ether provides unique reactivity compared to its analogs. This allows for specific types of chemical transformations that are not possible with the methoxy or butoxy derivatives.
Properties
IUPAC Name |
5-prop-2-enoxypentoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-11-16-12-7-4-8-13-17-14-15-9-5-3-6-10-15/h2-3,5-6,9-10H,1,4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIJUOLQJVOETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCCOCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
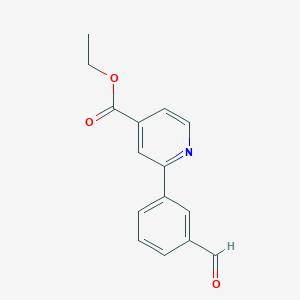
![(3'-(Methoxymethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8154192.png)
![3'-(Methoxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8154194.png)
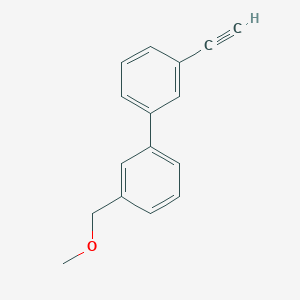
![3'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8154215.png)
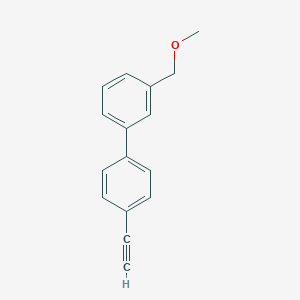
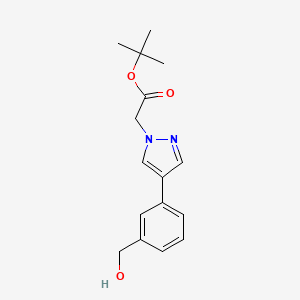
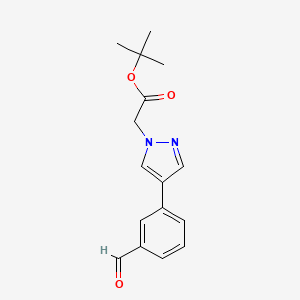
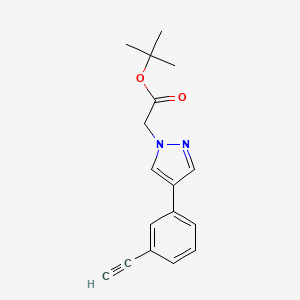
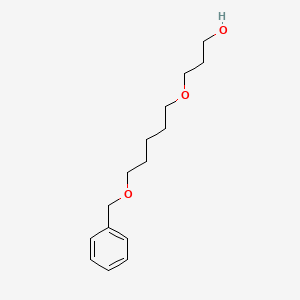
![Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate](/img/structure/B8154279.png)
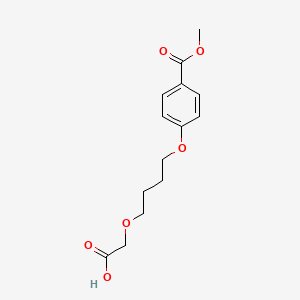
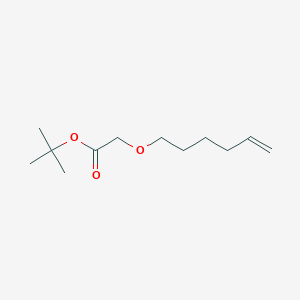
![Methyl 4[(5-oxopentyl)oxy]benzoate](/img/structure/B8154303.png)
